molecular formula C26H20F2N2O5 B2535439 Methyl 2-((6-(2,6-difluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate CAS No. 1206990-59-1

Methyl 2-((6-(2,6-difluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate

Cat. No. B2535439
CAS RN: 1206990-59-1
M. Wt: 478.452
InChI Key: RFNUPMLJVWELGL-UHFFFAOYSA-N
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Description

Methyl 2-((6-(2,6-difluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate is a useful research compound. Its molecular formula is C26H20F2N2O5 and its molecular weight is 478.452. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Facile Synthesis and Characterization

Quinoline derivatives, such as those synthesized in the study by Saeed et al. (2014), have been explored for their potential in creating novel compounds with varied applications. The synthesis of these compounds often involves reactions with other organic compounds to yield products with potential biological and chemical utility Saeed, A., Abbas, N., Ibrar, A., & Bolte, M. (2014).

Psycho- and Neurotropic Profiling

Compounds related to quinolines have been evaluated for their psycho- and neurotropic effects. Podolsky et al. (2017) investigated the properties of novel quinolin-4-ones, revealing potential sedative and anti-amnesic activities, which could imply applications in neurological research or drug development Podolsky, I., Shtrygol’, S., & Zubkov, V. O. (2017).

Anticancer Activity

The synthesis and evaluation of quinoline analogs for their anticancer activity highlight the potential therapeutic applications of such compounds. Chen et al. (2011) explored the structure-activity relationships of quinolin-4-one derivatives, identifying promising candidates for further study as anticancer agents Chen, C.-T., Hsu, M.-H., Cheng, Y.-Y., Liu, C.-Y., Chou, L.-C., Huang, L.-J., Wu, T.-S., Yang, X., Lee, K., & Kuo, S. (2011).

Fluorescent Labeling and Analysis

Quinoline derivatives can also serve as fluorescent labeling agents, as demonstrated by Hirano et al. (2004), who developed a novel fluorophore with strong fluorescence in a wide pH range. Such compounds have applications in biomedical analysis and fluorescent labeling Hirano, J., Hamase, K., Fukuda, H., Tomita, T., & Zaitsu, K. (2004).

Corrosion Inhibition

Quinoline derivatives, including those with complex substituents, have been investigated for their potential as corrosion inhibitors, demonstrating the versatility of these compounds in industrial applications. Zarrouk et al. (2014) conducted a study on quinoxalines, a class related to quinolines, to understand their efficacy as corrosion inhibitors Zarrouk, A., Hammouti, B., Dafali, A., Bouachrine, M., Zarrok, H., Boukhris, S., & Al-Deyab, S. (2014).

properties

IUPAC Name

methyl 2-[6-[(2,6-difluorobenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F2N2O5/c1-33-17-9-6-15(7-10-17)22-13-23(35-14-24(31)34-2)18-12-16(8-11-21(18)30-22)29-26(32)25-19(27)4-3-5-20(25)28/h3-13H,14H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNUPMLJVWELGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F)C(=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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